molecular formula C9H16O2 B146572 Gamma-nonalactone CAS No. 104-61-0

Gamma-nonalactone

Cat. No. B146572
M. Wt: 156.22 g/mol
InChI Key: OALYTRUKMRCXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07358276B2

Procedure details

Opening of the Lactone In a three necked flask, under argon, TMSI (51 ml, Aldrich) is added to a solution of the crude 4-allyl-butyrolactone 366 (see procedure §2.1.3., 22.9 g, 0.181 mol.) cooled at 0° C. The solution is stirred for 2 h at room temperature and hydrolysed with 1N HCl (300 ml). The aqueous layer is extracted with CH2Cl2 and the combined organic phase washed with brine, dried over magnesium sulfate and concentrated in vacuo to afford the crude 3-(iodo)methyl-5-hexenoic acid 367 (44.5 g). 1H NMR (250 MHz, CDCl3): 1.80-2.05 (m, 2H), 2.20 (t, 2H), 2.40-2.60 (t, 2H), 5.10-5.20 (m, 2H), 5.15-5.80 (m, 1H). Step 2: Chlorination of the Iodo Acid In a three necked flask fitted with a reflux condenser, under argon, a solution of thionyl chloride (25.5 ml) and the crude iodo acid 367 (44.5 g, 0.175 mol.) in benzene (90 ml) is stirred for 24 h at room temperature. The solvents are evaporated under vacuo to afford the crude 3-(iodo)methyl-5-hexenoic acid chloride 368 (47 g) which is used directly in the next step without any further purification. 1H NMR (250 MHz, CDCl3): 1.90-2.05 (m, 2H), 2.15 (t, 2H), 2.90-3.10 (m, 2H), 3.25 (dd, 1H), 3.35 (dd, 1H), 5.10-5.20 (m, 2H), 5.15-5.80 (m, 1H). Step 3: Acylation-alkylation with S-2-amino-butyramide In a three necked flask, under argon, the crude acid chloride 368 (47 g, 0.172 mol.) in CH2Cl2 (300 ml) is added dropwise to a mechanically stirred suspension of molecular sieves (29 g), powdered KOH (22.3 g), anhydrous Na2SO4 (28.8 g), tetra-n-butyl ammonium bromide (2.8 g, 0.0086 mol.) and S-2-amino butyramide ([α]25D=+19.35°; 26.3 g, 0.26 mol.) in CH2Cl2 (470 ml) cooled at 0° C. The solution is stirred for 5 h at −5° C., powdered KOH is added (6.2 g) and the stirring is continued for 3 h at −5° C. The reaction mixture is filtered on hyflocel and the solvent is evaporated in vacuo. The crude reaction mixture is purified successively by chromatography on silicagel (AcOEt/i-PrOH: 97/03 (v/v)) and preparative chromatography on a chiral-stationary phase (Hexane/EtOH) to afford the two isomers of (2S)-2-(4-allyl-2-oxo-1-pyrrolidinyl)butanamide (respectively 6.0 (228) and 5.48 g (224); 16 and 15%). Two minor impurities are also isolated following the chiral chromatography, namely two stereoisomers of (2S)-2-[4-(2-iodopropyl)-2-oxo-1-pyrrolidinyl]butanamide 225 (0.22 g) and 226 (0.27 g) as white solids after recrystallisation. 2.2.2. By Alkylation/Acylation of a Butyramide The synthesis of the two stereoisomers of (2S)-2-(5-nonyl-2-oxo-1-pyrrolidinyl)butanamide is representative: Step 1: Opening of the Lactone To a solution of γ-nonalactone (0.32 ml, 2 mmol) in thionyl chloride (164 μl, 2.25 mmol), zinc chloride (12 mg, 0.088 mmol) is added at room temperature and the mixture is stirred for 24 h. Excess methanol is added and the reaction mixture is stirred for 10 min and then concentrated under reduced pressure to give 4-chloro-nonanoic acid methyl ester used as such.
Name
(2S)-2-[4-(2-iodopropyl)-2-oxo-1-pyrrolidinyl]butanamide
Quantity
0.22 g
Type
reactant
Reaction Step One
[Compound]
Name
226
Quantity
0.27 g
Type
reactant
Reaction Step Two
[Compound]
Name
Lactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.32 mL
Type
reactant
Reaction Step Three
Quantity
164 μL
Type
reactant
Reaction Step Three
Quantity
12 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
IC(C)CC1CN([C@@H](CC)C(N)=O)C(=O)C1.[CH3:17][CH2:18][CH2:19][CH2:20][CH2:21][CH:22]1[O:27][C:25](=O)[CH2:24][CH2:23]1.S(Cl)([Cl:30])=O.[CH3:32][OH:33]>[Cl-].[Zn+2].[Cl-]>[CH3:32][O:33][C:25](=[O:27])[CH2:24][CH2:23][CH:22]([Cl:30])[CH2:21][CH2:20][CH2:19][CH2:18][CH3:17] |f:4.5.6|

Inputs

Step One
Name
(2S)-2-[4-(2-iodopropyl)-2-oxo-1-pyrrolidinyl]butanamide
Quantity
0.22 g
Type
reactant
Smiles
IC(CC1CC(N(C1)[C@H](C(=O)N)CC)=O)C
Step Two
Name
226
Quantity
0.27 g
Type
reactant
Smiles
Step Three
Name
Lactone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.32 mL
Type
reactant
Smiles
CCCCCC1CCC(=O)O1
Name
Quantity
164 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
12 mg
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Two minor impurities are also isolated
CUSTOM
Type
CUSTOM
Details
after recrystallisation
CUSTOM
Type
CUSTOM
Details
By Alkylation/Acylation of a Butyramide The synthesis of the two stereoisomers of (2S)-2-(5-nonyl-2-oxo-1-pyrrolidinyl)butanamide
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for 10 min
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC(CCC(CCCCC)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.